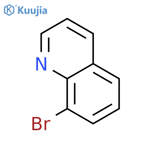

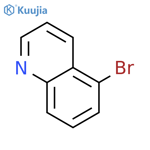

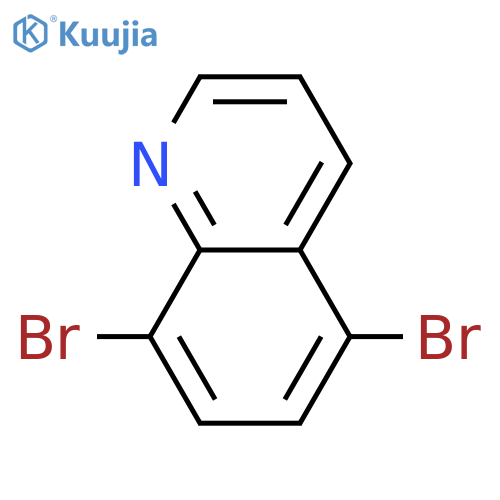

Cas no 81278-86-6 (5,8-Dibromoquinoline)

5,8-Dibromoquinoline Propiedades químicas y físicas

Nombre e identificación

-

- 5,8-Dibromoquinoline

- 5,8-DIBROMO-ISOQUINOLINE

- 5,8-Dibromchinolin

- Quinoline,5,8-dibromo

- 5,8-Dibromoquinoline (ACI)

-

- MDL: MFCD04966994

- Renchi: 1S/C9H5Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H

- Clave inchi: LCSHATKNSDVDRY-UHFFFAOYSA-N

- Sonrisas: BrC1C2C(=CC=CN=2)C(Br)=CC=1

Atributos calculados

- Calidad precisa: 284.87900

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

Propiedades experimentales

- PSA: 12.89000

- Logp: 3.75980

5,8-Dibromoquinoline Información de Seguridad

5,8-Dibromoquinoline Datos Aduaneros

- Código HS:2933499090

- Datos Aduaneros:

China Customs Code:

2933499090Overview:

2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,8-Dibromoquinoline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-254920-0.5g |

5,8-dibromoquinoline |

81278-86-6 | 95.0% | 0.5g |

$21.0 | 2025-02-20 | |

| abcr | AB272301-10 g |

5,8-Dibromoquinoline, 95%; . |

81278-86-6 | 95% | 10g |

€191.60 | 2023-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-262735A-5 g |

5,8-Dibromoquinoline, |

81278-86-6 | 5g |

¥2,031.00 | 2023-07-11 | ||

| Enamine | EN300-254920-0.1g |

5,8-dibromoquinoline |

81278-86-6 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-262735-1g |

5,8-Dibromoquinoline, |

81278-86-6 | 1g |

¥572.00 | 2023-09-05 | ||

| TRC | D426140-500mg |

5,8-Dibromoquinoline |

81278-86-6 | 500mg |

$87.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D640960-100G |

5,8-Dibromo-isoquinoline |

81278-86-6 | 95% | 100g |

$1000 | 2024-08-03 | |

| Enamine | EN300-254920-0.05g |

5,8-dibromoquinoline |

81278-86-6 | 95.0% | 0.05g |

$19.0 | 2025-02-20 | |

| abcr | AB272301-5 g |

5,8-Dibromoquinoline, 95%; . |

81278-86-6 | 95% | 5g |

€125.30 | 2023-04-26 | |

| Chemenu | CM144999-25g |

5,8-Dibromoquinoline |

81278-86-6 | 95% | 25g |

$281 | 2021-08-05 |

5,8-Dibromoquinoline Métodos de producción

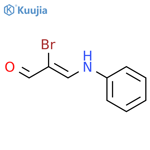

Synthetic Routes 1

Synthetic Routes 2

2.1 Reagents: Aluminum bromide

Synthetic Routes 3

2.1 Reagents: Acetic acid , Sodium acetate Solvents: Water

3.1 Reagents: Aluminum bromide

Synthetic Routes 4

2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform

3.1 Reagents: Acetic acid , Sodium acetate Solvents: Water

4.1 Reagents: Aluminum bromide

Synthetic Routes 5

2.1 Reagents: Acetic acid , Sodium acetate Solvents: Water

3.1 Reagents: Aluminum bromide

Synthetic Routes 6

2.1 Reagents: Aluminum bromide

Synthetic Routes 7

2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform

3.1 Reagents: Acetic acid , Sodium acetate Solvents: Water

4.1 Reagents: Aluminum bromide

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

2.1 Reagents: Aluminum bromide

Synthetic Routes 11

Synthetic Routes 12

2.1 Reagents: Aluminum bromide

5,8-Dibromoquinoline Raw materials

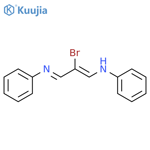

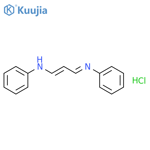

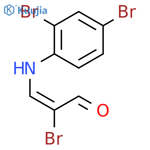

- N-(3-Anilino-2-propenylidene)aniline

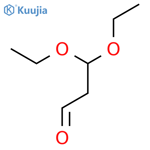

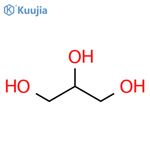

- Glycerol

- BENZENAMINE, N-[2-BROMO-3-(PHENYLAMINO)-2-PROPENYLIDENE]-

- 1,1,3,3-Tetraethoxypropane

- 2-Propenal,3-(phenylamino)-

- 2-PROPENAL, 2-BROMO-3-(PHENYLAMINO)-

5,8-Dibromoquinoline Preparation Products

5,8-Dibromoquinoline Literatura relevante

-

Chengling Song,Jiayi Hu,Yajing Ling,YunLong Feng,Rajamani Krishna,De-li Chen,Yabing He J. Mater. Chem. A 2015 3 19417

-

2. 116. The 5- and 8-bromination of quinoline and some of its derivativesP. B. D. de la Mare,M. Kiamud-Din,J. H. Ridd J. Chem. Soc. 1960 561

81278-86-6 (5,8-Dibromoquinoline) Productos relacionados

- 2171582-94-6(Tert-butyl 3-(1-amino-3-methylcyclohexyl)-3-hydroxypyrrolidine-1-carboxylate)

- 1312440-88-2(2-Bromo-5-chloro-3-fluoro-1-methylpyridin-4(1H)-one)

- 2229202-24-6(2-(5-Bromofuran-2-yl)butanedioic acid)

- 345-18-6(4-chloro-1-fluoro-2-nitro-benzene)

- 2248356-38-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyano-1H-indole-2-carboxylate)

- 2137882-52-9(N-(cyclopropylmethyl)-1,4,4-trimethylpyrrolidin-3-amine)

- 2227685-28-9((2R)-4-(5-bromo-2-chloropyridin-4-yl)butan-2-ol)

- 2138563-26-3(4-(5-bromo-2-methylcyclohexyl)-2-methyl-2H-1,2,3-triazole)

- 3983-19-5(calcium bicarbonate)

- 2172344-85-1(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-3,3,3-trifluoropropanoic acid)